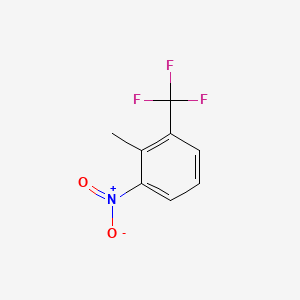

2-Methyl-3-nitrobenzotrifluoride

Beschreibung

Significance of Nitro-Substituted Benzotrifluorides in Contemporary Organic Chemistry Research

Nitro-substituted benzotrifluorides are a class of compounds that have garnered considerable attention in modern organic chemistry. The presence of both the electron-withdrawing nitro group (-NO2) and the trifluoromethyl group (-CF3) on the benzene (B151609) ring imparts unique electronic properties and reactivity to the molecule. The trifluoromethyl group, known for its high lipophilicity and metabolic stability, is a valuable feature in the design of pharmacologically active compounds and agrochemicals. smolecule.com The nitro group, on the other hand, is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably an amino group (-NH2), which is a key component in a vast array of bioactive molecules.

The strategic placement of these groups on the benzotrifluoride (B45747) core allows for regioselective reactions, making them powerful intermediates in multi-step syntheses. google.com The electron-withdrawing nature of both substituents deactivates the aromatic ring towards electrophilic substitution, but also directs incoming groups to specific positions, offering a degree of control that is crucial in the synthesis of complex structures. google.com This combination of properties makes nitro-substituted benzotrifluorides highly sought-after precursors in the development of novel pharmaceuticals and advanced materials. smolecule.com

Strategic Position of 2-Methyl-3-nitrobenzotrifluoride as a Research Building Block

This compound holds a strategic position as a research building block due to the specific arrangement of its functional groups. The methyl group at the 2-position, the nitro group at the 3-position, and the trifluoromethyl group at the 1-position create a unique substitution pattern that influences the molecule's reactivity and provides access to specific isomers of downstream products. google.comgoogle.com This particular arrangement is crucial for the synthesis of certain biologically active compounds where isomeric purity is essential for efficacy and to minimize side effects. google.com

The primary utility of this compound lies in its role as a precursor to 3-amino-2-methylbenzotrifluoride. google.comgoogle.com This transformation is typically achieved through the reduction of the nitro group, a fundamental reaction in organic synthesis. google.comgoogle.com The resulting aniline (B41778) derivative is a key intermediate in the production of a number of therapeutic agents, including anti-inflammatory and analgesic drugs. google.comgoogle.com For instance, it is an essential component in the synthesis of N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid and 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid, both of which have demonstrated valuable anti-inflammatory properties. google.com

Furthermore, this compound serves as an important intermediate in the agrochemical industry. It is utilized in the synthesis of a new class of 2-haloacetanilide herbicides, which are effective in controlling perennial weeds in various crops. google.comepo.org The specific substitution pattern of this compound is critical for achieving the desired herbicidal activity. google.com

The synthesis of this compound itself can be achieved through the nitration of 2-methylbenzotrifluoride (B133577). google.com However, this reaction often produces a mixture of isomers, and the separation of the desired 2-methyl-3-nitro isomer can be challenging due to the close boiling points of the products. google.com This has led to research into selective synthesis and purification methods, such as using specific zeolite catalysts for separation. google.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its synthetic utility and the development of efficient methodologies for its preparation and transformation. Key research trajectories include:

Development of Selective Synthesis and Purification Methods: A significant area of research has been dedicated to overcoming the challenge of isomeric mixtures produced during the nitration of 2-methylbenzotrifluoride. Studies have explored different nitrating agents, reaction conditions, and purification techniques to improve the yield and purity of the desired 2-methyl-3-nitro isomer. google.comgoogle.comepo.org One patented method, for example, describes the use of Y-type faujasite zeolite for the separation of this compound from its isomers. google.com

Optimization of Reduction Reactions: The reduction of the nitro group in this compound to an amino group is a critical step in its application as a building block. Research has focused on optimizing this transformation using various reducing agents and catalysts, such as palladium on charcoal with hydrogen gas, to achieve high yields and purity of 3-amino-2-methylbenzotrifluoride. google.comgoogle.com

Synthesis of Novel Bioactive Molecules: Researchers have utilized this compound as a starting material for the synthesis of novel compounds with potential pharmaceutical and agrochemical applications. This involves the derivatization of the amino group obtained after reduction, or other modifications to the aromatic ring, to explore structure-activity relationships. google.comgoogle.com

The following table summarizes key research findings related to the synthesis and application of this compound:

| Research Focus | Key Findings | Reactants/Reagents | Products | Yield/Purity | Reference |

| Synthesis | Process for preparing 3-amino-2-methylbenzotrifluoride from benzotrifluoride. | Benzotrifluoride, Nitrating agents, Trimethyl sulphoxonium halide | This compound, 3-Amino-2-methylbenzotrifluoride | Not specified | google.comgoogle.com |

| Synthesis | Nitration of alkyl-substituted benzotrifluoride. | Alkyl-substituted benzotrifluoride, Nitric acid | 2-nitro-3-alkyl benzotrifluoride isomers | Not specified | google.comepo.orggoogle.com |

| Purification | Separation of this compound from isomer mixtures. | Isomer mixture of methylnitrobenzotrifluoride, Y-type faujasite zeolite | High-purity this compound | Not specified | google.com |

| Application | Intermediate for anti-inflammatory agents. | This compound | 3-Amino-2-methylbenzotrifluoride | Not specified | google.comgoogle.com |

| Application | Precursor for 2-haloacetanilide herbicides. | This compound | Substituted anilines | Not specified | google.comepo.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQBPVYIURTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216741 | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-49-1 | |

| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Nitrobenzotrifluoride

Regioselective Nitration of Benzotrifluoride (B45747) Derivatives

The introduction of a nitro group onto a benzotrifluoride ring is a critical step in the synthesis of 2-Methyl-3-nitrobenzotrifluoride. The trifluoromethyl group is a deactivating, meta-directing substituent, which influences the position of the incoming electrophile. google.comresearchgate.net

Optimization of Nitrating Agents and Reaction Conditions for Primary Intermediate Formation

The formation of the precursor, 3-nitrobenzotrifluoride (B1630513), is typically achieved through the nitration of benzotrifluoride. google.com A common method involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com The reaction temperature is a crucial parameter to control, typically maintained between 20°C and 30°C to ensure optimal yield and selectivity. prepchem.com After the reaction, the mixture is poured onto ice water, and the product is extracted using a suitable solvent like dichloromethane. prepchem.com

Subsequent nitration of 2-methylbenzotrifluoride (B133577) to yield this compound presents a greater challenge due to the presence of two substituents with differing directing effects. google.com The nitration of 3-methylbenzotrifluoride (B1360241) can be carried out using a molar excess of concentrated nitric acid at low temperatures, ranging from -40°C to 10°C, with a preferred range of -20°C to 10°C. google.com In some instances, higher temperatures can lead to a decrease in the formation of the desired 2-nitro isomer. google.com While the reaction is often performed without a solvent, inert organic solvents such as methylene (B1212753) chloride can be used to moderate the exothermic reaction. google.com

| Nitrating Agent | Substrate | Reaction Conditions | Product | Yield |

| Fuming HNO₃ / H₂SO₄ | Benzotrifluoride | 20-30°C, 1 hour | 3-Nitrobenzotrifluoride | 91% |

| Concentrated HNO₃ | 3-Methylbenzotrifluoride | -16°C to -22°C, ~2.5 hours | This compound & other isomers | Not specified |

Control of Regioselectivity in Nitration Reactions

The directing effects of substituents on the benzene (B151609) ring play a pivotal role in the outcome of electrophilic aromatic substitution reactions like nitration. google.com The trifluoromethyl group (-CF₃) is an electron-withdrawing group and directs incoming electrophiles to the meta position. google.com Conversely, the methyl group (-CH₃) is an electron-donating group and directs to the ortho and para positions.

In the nitration of 2-methylbenzotrifluoride, the formation of several isomers is possible, including this compound and 2-methyl-5-nitrobenzotrifluoride. google.com The latter often forms as the major product, making the isolation of the desired 3-nitro isomer challenging due to their close boiling points. google.com The nitration of a benzotrifluoride compound with a meta-directing substituent containing an sp³ hybridized carbon can surprisingly lead to a significant amount of the 2-nitro isomer, alongside the expected 4-nitro and 6-nitro isomers. google.com The separation of these isomers can be achieved through distillation. google.com The formation of the σ-complex is generally the rate-limiting step in nitration reactions. nih.gov

Methylation Strategies via Sulfur Ylides

A key step in one synthetic route to this compound involves the methylation of 3-nitrobenzotrifluoride. google.com Sulfur ylides have emerged as effective reagents for this transformation.

Reaction with Dimethyloxosulfonium Methylide

One documented method for the synthesis of this compound involves the reaction of 3-nitrobenzotrifluoride with a trimethyl sulphoxonium halide. google.com More specifically, dimethyloxosulfonium methylide has been shown to react with nitroaromatic compounds to yield methylated products. The reaction with nitrobenzene (B124822), for instance, produces a mixture of o- and p-nitrotoluenes. In the context of synthesizing this compound, the reaction is performed by adding 3-nitrobenzotrifluoride to a solution of the ylide. google.com

The preparation of dimethyloxosulfonium methylide is typically carried out in dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere by reacting trimethyloxosulfonium iodide with sodium hydride.

Mechanistic Considerations of Ylide-Mediated Methylation

Sulfur ylides are zwitterionic compounds characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org The reaction of dimethyloxosulfonium methylide with aromatic nitro compounds is proposed to involve the formation of a complex with the nitro group. This initial interaction is believed to facilitate the methylation at the ortho position. baranlab.org The predominance of attack at the sterically hindered ortho position in meta-substituted nitrobenzenes supports this hypothesis. baranlab.org The formation of para-methylated products is thought to occur through direct attack of the ylide on the aromatic ring.

Sulfonium (B1226848) ylides are generally more nucleophilic than sulfoxonium ylides. mdpi.com While both can react with electrophiles, the less reactive oxosulfonium ylide tends to react with α,β-unsaturated ketones to form cyclopropyl (B3062369) ketones, whereas the more reactive sulfonium ylide gives epoxides. researchgate.net The mechanism for the reaction of sulfur ylides with carbonyl compounds involves the initial attack of the nucleophilic carbon on the carbonyl carbon, followed by the formation of an epoxide or cyclopropane (B1198618) ring. youtube.com

Emerging Electrochemical Synthesis Approaches for Nitrobenzotrifluorides

Electrochemical methods are gaining traction as a robust and scalable alternative for the synthesis of nitrobenzotrifluoride derivatives. acs.orgacs.org These methods offer the potential for agent-free conversions, which can be particularly advantageous for industrial-scale production. acs.orgacs.org

Recent research has demonstrated the successful electrochemical reduction of nitrobenzotrifluorides to produce 3-trifluoromethylanilines, which are important intermediates for agrochemicals and pharmaceuticals. acs.orgacs.org This process involves a cathodic reduction, and the resulting anilines are often precipitated as bisulfate salts, which simplifies the downstream processing. acs.org The scalability of this electrochemical workflow has been demonstrated, with the potential to produce significant quantities of the target compounds. acs.orgacs.org

While the primary focus of the cited research is on the reduction of the nitro group, the development of electrochemical methods for the synthesis of the nitrobenzotrifluoride precursors themselves is an active area of investigation. rsc.orgrsc.org The application of electrochemical techniques to the nitration process could offer a more controlled and environmentally benign route to these important intermediates.

Innovative Synthetic Pathways and Methodological Enhancements

Beyond electrochemical methods, other innovative pathways have been developed to synthesize or purify this compound, addressing the hazards and inefficiencies of older procedures.

One novel synthesis route begins with the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride. This intermediate is then methylated using dimethyloxosulfonium methylide in an aprotic solvent like dimethylsulfoxide. google.com This pathway is a significant improvement over a previously documented method that required treating 2-methyl-3-nitrobenzoic acid with sulfur tetrafluoride at high temperatures and pressures in a steel bomb, a process that carries a substantial risk of rupture and release of corrosive materials. google.comgoogle.com

Another critical methodological enhancement involves the purification of the final product. The nitration of 2-methylbenzotrifluoride typically yields a mixture of isomers, including 2-methyl-5-nitrobenzotrifluoride, which has a boiling point very close to the desired this compound. This makes separation by distillation extremely difficult. google.com An innovative solution to this problem is a separation method using a Y-type faujasite zeolite, which has been substituted with cations such as potassium (K), rubidium (Rb), cesium (Cs), or barium (Ba), as a selective adsorbent to isolate the pure this compound isomer from the mixture. google.com

Comprehensive Reaction Pathways and Chemical Transformations of 2 Methyl 3 Nitrobenzotrifluoride

Reduction Chemistry of the Nitro Group

The transformation of the nitro group in 2-methyl-3-nitrobenzotrifluoride is a critical step in the synthesis of various valuable intermediates, particularly for the pharmaceutical and agrochemical industries. google.com The primary product of this reduction is 3-amino-2-methylbenzotrifluoride.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in this compound to its corresponding amino derivative, 3-amino-2-methylbenzotrifluoride. google.com This process typically involves the use of a metal catalyst and a source of hydrogen.

A common procedure involves dissolving this compound in a solvent like methanol (B129727) and adding a palladium on charcoal (Pd/C) catalyst. google.com The reaction is then carried out under a hydrogen atmosphere, often at a slightly elevated temperature (e.g., 40-45°C), until completion, which can be monitored by techniques like thin-layer chromatography. google.com The catalyst is subsequently removed by filtration to yield the desired amino compound. google.com

Other platinum group metals can also serve as effective catalysts for this transformation. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the reaction's efficiency and selectivity. For instance, a process for preparing 2-methyl-3-aminobenzotrifluoride from a halogenated precursor involves hydrogenation with a metal-carried catalyst at temperatures ranging from 60° to 130° C. google.com

Interactive Data Table: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time (hours) | Product | Reference |

| 10% Pd/C | Methanol | 40-45 | Atmospheric | 4-5 | 3-Amino-2-methylbenzotrifluoride | google.com |

| Metal-carried catalyst | Not specified | 60-130 | Not specified | Not specified | 2-Methyl-3-aminobenzotrifluoride | google.com |

Other Reductive Transformations and their Selectivity

While catalytic hydrogenation is a preferred method, other reductive transformations can also be employed to convert the nitro group of this compound. The selectivity of these reactions is crucial, particularly when other reducible functional groups are present in the molecule.

Historically, chemical reduction methods were used. For example, an older process involved treating 2-methyl-3-nitrobenzoic acid with sulfur tetrafluoride to produce 3-nitro-2-methylbenzotrifluoride, which was then chemically reduced to 3-amino-2-methylbenzotrifluoride. google.com However, such methods can present safety hazards due to the use of high pressures and corrosive reagents. google.com

The choice of reducing agent and conditions can be tailored to achieve chemoselectivity. In broader contexts of nitroaromatic compound reduction, various reagents and catalyst systems have been explored to selectively reduce the nitro group in the presence of other functionalities. mdpi.com For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of a palladium catalyst is a known method for reducing aromatic nitro compounds. mdpi.com The efficiency of such reductions can be influenced by the specific substituents on the aromatic ring.

Mechanistic Studies of Nitro Group Reduction

The reduction of aromatic nitro compounds is a complex process that can proceed through several intermediates. orientjchem.orgnih.gov The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation proposes a stepwise reduction, involving the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates before the final amine product is formed. orientjchem.orgresearchgate.net

The electronic environment of the aromatic ring, influenced by substituents like the methyl and trifluoromethyl groups in this compound, can affect the kinetics and mechanism of the reduction. orientjchem.org The electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the nitro group, thereby affecting its reduction potential.

Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally robust and has a significant impact on the chemical reactivity of the aromatic ring to which it is attached.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present on the ring. wikipedia.org The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com If the electron-withdrawing group is in the meta position, this stabilization is not possible, and the reaction is much less likely to occur. libretexts.org

In the case of this compound, both the nitro group and the trifluoromethyl group are electron-withdrawing. However, for a typical SNAr reaction to occur on the benzene (B151609) ring, a suitable leaving group would need to be present at a position ortho or para to one of these activating groups.

Influence of Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry and materials science. mdpi.com Its presence significantly alters the electronic properties of an aromatic ring. mdpi.com

The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a powerful electron-withdrawing group through an inductive effect. mdpi.com This deactivates the aromatic ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic aromatic substitution, provided a suitable leaving group is present. chemistrysteps.com The trifluoromethyl group's bulkiness can also play a role in directing the regioselectivity of reactions. mdpi.com

The electron-withdrawing nature of the trifluoromethyl group in this compound, in conjunction with the nitro group, makes the aromatic ring electron-deficient. This electronic characteristic is a key factor governing its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The reactivity of the aromatic ring towards electrophiles is heavily influenced by the nature of the substituents already present on the ring. wikipedia.org For this compound, the benzene ring is substituted with three distinct groups: a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). These groups exert significant electronic effects that dictate the rate and regioselectivity of further substitution reactions. The compound's ability to participate in electrophilic aromatic substitution allows for the introduction of additional functional groups, expanding its utility in the synthesis of more complex molecules. libretexts.org

Regiochemical Control and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the cumulative directing effects of all substituents. Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing). wikipedia.org

In this compound, the substituents present a case of competing directing effects:

Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. wikipedia.org It directs incoming electrophiles to the positions ortho and para to itself (positions 2 and 4, relative to the methyl group).

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position (position 5, relative to the nitro group).

Trifluoromethyl Group (-CF₃): This is also a strongly deactivating, meta-directing group because of its strong electron-withdrawing inductive effect.

The positions on the ring (numbered relative to the -CF₃ group at position 1) are influenced as follows:

The methyl group at C2 directs towards C1 (occupied), C3 (occupied), and C5.

The nitro group at C3 directs towards C1 (occupied) and C5.

The trifluoromethyl group at C1 directs towards C3 (occupied) and C5.

Further Nitration Studies

Further nitration of this compound would be challenging due to the heavily deactivated nature of the aromatic ring. However, insights into the regioselectivity of nitration on this substituted system can be gleaned from studies on its precursors. The synthesis of this compound itself involves the nitration of 3-methylbenzotrifluoride (B1360241).

This reaction provides a clear example of competing directing effects between an activating methyl group and a deactivating trifluoromethyl group. The nitration of 3-methylbenzotrifluoride with nitric acid yields a mixture of isomers, including the desired 2-nitro isomer (which is this compound), as well as the 4-nitro and 6-nitro isomers. google.comwikipedia.org A process patent describes that nitrating 3-methylbenzotrifluoride at temperatures between -40°C and 10°C results in an unexpectedly high proportion of the 2-nitro isomer. google.com

Table 1: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride

| Isomer | Position of Nitration | Directing Influence |

| 2-Nitro-3-methylbenzotrifluoride | Ortho to Methyl, Meta to Trifluoromethyl | Combination of directing effects |

| 4-Nitro-3-methylbenzotrifluoride | Para to Methyl, Meta to Trifluoromethyl | Combination of directing effects |

| 6-Nitro-3-methylbenzotrifluoride | Ortho to Methyl, Ortho to Trifluoromethyl | Sterically hindered, less favored |

This table illustrates the products from the nitration of a key precursor, highlighting the directing effects that also govern the reactivity of the final compound.

The formation of a significant amount of the 2-nitro product, where substitution occurs between the two existing groups, is noteworthy. google.com This outcome underscores the powerful directing influence of the methyl group to its ortho position, even when competing with the meta-directing trifluoromethyl group. These findings suggest that any forced, subsequent nitration of this compound would overwhelmingly favor substitution at the C5 position, which is meta to both the -NO₂ and -CF₃ groups and para to the -CH₃ group.

Functionalization at the Methyl Group

Beyond reactions on the aromatic ring, the methyl group of this compound offers a site for chemical modification through side-chain reactions. The carbon atom of the methyl group, being directly attached to the aromatic ring, is a benzylic position. Reactions at this position are often facilitated by the ability of the benzene ring to stabilize radical or ionic intermediates. libretexts.org

Common functionalization reactions for benzylic methyl groups include oxidation and halogenation.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic methyl group to a carboxylic acid. libretexts.orglibretexts.org This reaction requires the benzylic carbon to have at least one attached hydrogen atom. libretexts.org For this compound, this would convert the methyl group into a carboxylic acid group, yielding 3-nitro-2-(trifluoromethyl)benzoic acid. The presence of electron-withdrawing groups like nitro and trifluoromethyl on the ring deactivates the methyl group, making this oxidation more difficult and requiring harsh conditions compared to the oxidation of simpler toluenes. google.com

Side-Chain Halogenation: Benzylic C-H bonds can be replaced with a halogen (typically bromine or chlorine) via a free-radical pathway. wikipedia.orglibretexts.org This is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction would convert this compound into 2-(bromomethyl)-3-nitrobenzotrifluoride. This halogenated product would be a versatile intermediate, amenable to subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the benzylic position. youtube.com

Cascade and Multi-Component Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. Multi-component reactions (MCRs) are a related class of reactions where three or more starting materials react in a single step to form a product that incorporates portions of all reactants. mdpi.com

While specific examples of cascade or multi-component reactions employing this compound as a substrate are not prominently documented, its structure contains functional groups that could potentially initiate such sequences. The nitro group is a particularly valuable functional handle for this purpose.

The reduction of an aromatic nitro group to an amine is a common and efficient transformation, which can be achieved with various reagents, including metals in acid (e.g., Fe/HCl) or catalytic hydrogenation. numberanalytics.commasterorganicchemistry.com This reduction can serve as the first step in a cascade sequence. For instance, the in situ reduction of the nitro group in this compound would generate 2-methyl-3-(trifluoromethyl)aniline. This newly formed amine could then participate in an intramolecular or intermolecular reaction with another functional group present in the reaction mixture, leading to the rapid construction of complex molecular architectures.

Recent studies have shown the development of metal-free cascade processes that begin with the reduction of nitroarenes to construct heterocyclic systems like tetrahydroquinoxalines in one pot. rsc.org This highlights the potential of using the nitro group as a trigger for complex transformations. The presence of the trifluoromethyl and methyl groups in this compound could further influence the reactivity and stability of the intermediates in such hypothetical cascade or multi-component reactions, potentially leading to novel and synthetically useful products.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Methyl-3-nitrobenzotrifluoride as a Key Intermediate in Fine Chemical Synthesis

In the field of fine chemical synthesis, this compound serves as a crucial precursor for a variety of specialized organic molecules and materials. boulingchem.comchemimpex.com Its structural characteristics allow for its participation in a range of chemical transformations, leading to the production of high-value compounds.

The presence of the trifluoromethyl, nitro, and methyl functional groups on the aromatic ring of this compound provides multiple reaction sites, making it an ideal starting material for the synthesis of complex organic molecules. boulingchem.com The trifluoromethyl group, in particular, can significantly alter the physical, chemical, and biological properties of a molecule into which it is incorporated. boulingchem.com This makes the compound a key building block for constructing elaborate molecular frameworks through various chemical reactions. boulingchem.com Its stability and compatibility with diverse reaction conditions make it a reliable choice for both laboratory-scale research and industrial-scale production, consistently delivering high yields. chemimpex.com

Research has demonstrated the utility of this compound as an intermediate in the production of specialty chemicals, including high-performance dyes. boulingchem.com It can be used to synthesize dyes with unique properties, such as excellent color fastness and vibrant colors, which are suitable for applications like fabric dyeing to ensure long-lasting and brilliant coloration. boulingchem.com Furthermore, this compound serves as a raw material for the synthesis of special polymer materials. These materials can exhibit exceptional chemical stability, heat resistance, and weather resistance, making them suitable for high-end applications in sectors such as aerospace and electronics, where materials are required to withstand extreme environmental conditions. boulingchem.com

Contributions to Pharmaceutical Synthesis Research

The distinct structural features of this compound have positioned it as a significant contributor to pharmaceutical synthesis research. boulingchem.comchemimpex.com Its role as a versatile building block and intermediate is crucial in the development of new therapeutic agents. chemimpex.comgoogle.com

This compound functions as a fundamental building block in the synthesis of biologically active compounds. boulingchem.comchemimpex.com The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The unique arrangement of functional groups in this compound provides a scaffold for the construction of novel molecules with specific pharmacological activities. boulingchem.com This makes it an important component in the discovery and development of new drugs. boulingchem.comchemimpex.com

A significant application of this compound is its role as a key intermediate in the synthesis of 3-amino-2-methylbenzotrifluoride. google.comgoogle.com This is typically achieved through the reduction of the nitro group. google.comgoogle.com 3-Amino-2-methylbenzotrifluoride is an essential intermediate in the preparation of several therapeutic agents, including anti-inflammatory and analgesic drugs. google.comgoogle.com For instance, it is a precursor for the synthesis of N-(2-methyl-3-trifluoromethylphenyl)anthranilic acid and 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid, both of which have demonstrated valuable anti-inflammatory properties. google.comgoogle.com

Applications in Agrochemical Formulation Research

In the field of agrochemical research, this compound is utilized as an important intermediate for the formulation of various crop protection products. chemimpex.comnbinno.com Its chemical structure is leveraged to develop effective pesticides and herbicides. chemimpex.com The incorporation of the trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals, contributing to improved crop yields while aiming to minimize environmental impact. chemimpex.comnbinno.com

Development of Pesticides and Herbicides

This compound serves as a crucial intermediate in the chemical synthesis of modern agrochemicals. chemimpex.comgoogle.com Its molecular structure, featuring trifluoromethyl, nitro, and methyl groups, provides unique reactivity that is valuable for creating complex active ingredients for pesticides and herbicides. chemimpex.com The presence of these functional groups allows for various chemical modifications, enabling the development of targeted and effective agricultural products designed to enhance crop yields. chemimpex.comsmolecule.com

The utility of this compound lies in its role as a building block. smolecule.com Researchers utilize it in multi-step synthetic pathways to produce new molecular entities with desired biocidal properties. The trifluoromethyl group, in particular, is known to enhance the efficacy and stability of the final agrochemical product. Its derivatives are formulated into pesticides and herbicides due to their reactivity and the stability of the resulting compounds. smolecule.com Related nitro- and trifluoromethyl-containing aromatic compounds are key components in the synthesis of functional materials, including agricultural chemicals. smolecule.com For instance, the related compound 4-chloro-3-nitrobenzotrifluoride (B52861) is identified as a significant medicine and pesticide intermediate. google.com The development process often involves leveraging such intermediates to create novel active ingredients that can overcome resistance in weeds or pests. nih.govresearchgate.net

Role in Advanced Materials Science Research

In addition to its role in agrochemicals, this compound is a compound of interest in materials science. smolecule.comboulingchem.com Its potential applications stem from the unique properties imparted by its aromatic ring and electron-withdrawing groups. smolecule.com It is used as a raw material for synthesizing special polymer materials that may exhibit excellent chemical stability, heat resistance, and weather resistance, making them suitable for high-end fields like aerospace and electronics. boulingchem.com

Precursor for Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The specific molecular architecture of this compound makes it a candidate for research into advanced display technologies. Similar aromatic compounds containing nitro and trifluoromethyl groups have been explored for their potential use in liquid crystals and organic light-emitting diodes (OLEDs). smolecule.com This interest is due to their capacity for self-assembly and their inherent electronic properties, which are critical for the performance of these materials. smolecule.com While direct application of this compound in commercial OLEDs is not established, its role as a precursor or a structural motif in the design of new materials for this purpose is an active area of research.

Incorporation into Specialty Polymers and Coatings

This compound is incorporated into the formulation of specialty polymers and coatings to enhance their material properties. chemimpex.com These materials may benefit from increased chemical resistance and durability, which are valuable traits for industrial applications. chemimpex.com As a raw material, it can be used to synthesize advanced polymers that demonstrate high levels of chemical stability and heat resistance, suitable for demanding environments such as those encountered in aerospace and electronics. boulingchem.com

Electronic Properties of Derivatives for Material Applications

The unique electronic characteristics of this compound, largely attributable to its fluorine atoms, make it a point of interest for advanced material applications where these properties are crucial. smolecule.com The combination of the electron-withdrawing trifluoromethyl and nitro groups on the benzene (B151609) ring creates a system with distinct electronic properties. smolecule.com Derivatives of this compound can be synthesized to create materials with specific, tailored electronic characteristics for use in various technologies. The trifluoromethyl group enhances lipophilicity, which allows molecules to interact with hydrophobic regions of other materials, a useful property in the design of functional materials.

Table of Applications

| Application Area | Specific Use | Key Contributing Feature(s) | Reference(s) |

|---|---|---|---|

| Agrochemicals | Intermediate for pesticides and herbicides | Trifluoromethyl and nitro groups enhance reactivity and stability | chemimpex.comgoogle.comsmolecule.com |

| Materials Science | Precursor for liquid crystals and OLEDs | Self-assembly and electronic properties | smolecule.com |

| Materials Science | Specialty polymers and coatings | Imparts chemical resistance, heat resistance, and durability | chemimpex.comboulingchem.com |

| Materials Science | Materials with specific electronic properties | Electron-withdrawing functional groups (CF₃, NO₂) | smolecule.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-nitrobenzotrifluoride |

Mechanistic Insights into Biological Activity and Medicinal Chemistry Research

Biochemical Pathways Involving Amino Group Metabolites

The biological activity of many nitroaromatic compounds is often linked to the metabolic reduction of the nitro group (-NO2) into an amino group (-NH2). This transformation is a critical activation step. In the case of 2-Methyl-3-nitrobenzotrifluoride, this reduction would yield 3-amino-2-methylbenzotrifluoride.

There are two primary pathways for the metabolism of substituted nitrobenzenes:

Nitro Group Reduction: This is a major pathway where the nitro group is reduced to form the corresponding aniline (B41778) derivative. nih.gov This reduction can be carried out by bacteria within the gastrointestinal tract or by enzymes in the liver and red blood cells. nih.gov For some nitro compounds, this enzymatic reduction produces toxic intermediates like nitroso and superoxide (B77818) species that can bind to DNA, leading to cell damage, an effect harnessed in designing certain antiparasitic and antimicrobial drugs. encyclopedia.pub

Glutathione Replacement: In this pathway, the nitro group is replaced by glutathione. The significance of this route varies depending on the specific compound. nih.gov

The resulting amine, 3-amino-2-methylbenzotrifluoride, is a key intermediate in the synthesis of various therapeutic agents. google.com For instance, it is a precursor in the preparation of 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid, a compound with potential therapeutic value. google.com The synthesis process highlights the importance of the amino metabolite as a building block for more complex, pharmacologically active molecules. google.comgoogle.com

Role of Trifluoromethyl Group in Biological Interactions

The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, capable of significantly altering a molecule's physical, chemical, and biological properties. hovione.comnih.gov Its inclusion in a drug candidate can enhance metabolic stability, bioavailability, and binding selectivity. nih.govmdpi.com

The trifluoromethyl group is one of the most utilized lipophilic substituents in drug design. mdpi.com Its impact on a molecule's properties stems from several key characteristics:

Enhanced Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed and transported within biological systems. mdpi.commdpi.com However, the extent of this enhancement depends on the group's position within the molecule. nih.gov

Improved Target Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. nih.govmdpi.com This property can enhance electrostatic and hydrogen bonding interactions with biological targets. nih.gov Furthermore, the -CF3 group is bulkier than a methyl group, which can lead to increased binding affinity and selectivity through more effective hydrophobic interactions with the target protein's active site. mdpi.comnih.gov

Metabolic Stability: Replacing a hydrogen atom or a methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots on a molecule. nih.gov This modification can deactivate an aromatic ring, making the compound more resistant to oxidative metabolism and increasing its biological half-life. nih.govfrontiersin.org

Statistical analysis in medicinal chemistry has shown that while the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, a significant portion of such substitutions (around 9.19%) can increase biological activity by at least an order of magnitude. acs.org The energy gains from this substitution are often driven by favorable electrostatic or solvation free energy changes. acs.org

Research into Pharmacological Properties and Underlying Mechanisms

Research into compounds containing nitroaromatic and trifluoromethyl moieties has revealed potential pharmacological activities, including antimicrobial and anti-inflammatory effects.

Nitroaromatic compounds are a known class of antimicrobial agents. encyclopedia.pub Their mechanism often involves the reduction of the nitro group within the microbial cell, producing reactive intermediates that are toxic to the microorganism. encyclopedia.pub For example, nitro-containing molecules are used in treatments for infections caused by H. pylori. encyclopedia.pub

Studies on various nitro derivatives have demonstrated their efficacy against a range of microbes:

Nitrofurazone derivatives have shown notable antimicrobial activity, with some being effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Nitrobenzyl-oxy-phenol derivatives have exhibited antibacterial activity against Moraxella catarrhalis. nih.gov

Nitro-substituted benzothiazoles have shown potent antibacterial activity against Pseudomonas aeruginosa, a microorganism known for its resistance to many drugs. rjptonline.org

Derivatives containing fluorine atoms have demonstrated good activity against S. aureus and Candida species. encyclopedia.pub The presence of halogens can increase both lipophilicity and polarity, improving the pharmacokinetic profile of the compound. encyclopedia.pub

Inflammation is a complex biological response involving enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 is implicated in the pathophysiology of various inflammatory diseases. mdpi.comnih.gov Therefore, selective inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. nih.gov

iNOS Inhibition: iNOS is expressed in response to pro-inflammatory stimuli and its over-activity is linked to conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov While direct studies on this compound are not specified, nitroaromatic compounds are known to interact with biological systems where nitric oxide plays a role. The reduction of the nitro group can lead to various cellular effects, and iNOS inhibitors are actively being researched to manage inflammatory conditions. nih.govnih.gov

COX-2 Inhibition: The trifluoromethyl group has been shown to be a key feature in potent and selective COX-2 inhibitors. nih.govacs.org A prime example is the modification of the non-selective COX inhibitor Indomethacin. Replacing its 2'-methyl group with a trifluoromethyl group resulted in a molecule (CF3-indomethacin) that is a highly potent and selective COX-2 inhibitor, with virtually no activity against COX-1. nih.govacs.org This selectivity is attributed to the insertion of the bulky and lipophilic CF3 group into a specific hydrophobic pocket within the COX-2 enzyme's active site. acs.org Docking studies of other trifluoromethyl-containing compounds have similarly shown that the -CF3 moiety can insert deep into the COX-2 pocket, forming favorable interactions that lead to potent inhibition. nih.gov

Table 1: Research Findings on Trifluoromethyl Groups in COX-2 Inhibition

| Compound/Modification | Effect on COX Activity | Reference |

|---|---|---|

| Replacement of 2'-methyl with -CF3 in Indomethacin | Creates a highly potent and selective COX-2 inhibitor with minimal COX-1 activity. | nih.gov, acs.org |

| Pyrazole derivative with -CF3 group | Inserts deep into the COX-2 pocket, forming hydrogen bonds and leading to potent inhibition. | nih.gov |

Indole-3-acetic Acid Derivatives in Plant Growth Regulation Research

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring plant hormone of the auxin class, playing a central role in nearly every aspect of plant growth and development. wikipedia.orgnih.gov It is produced by both plants and various microorganisms, including bacteria and fungi, where it can act as a signaling molecule in their interactions. nih.govnih.gov

The synthesis of derivatives of indole-3-acetic acid is an active area of research aimed at creating new molecules with potential pharmacological or agricultural applications. unmc.eduunmc.edu Common synthetic strategies involve using IAA as a starting material and modifying its structure, for example, through amide formation using coupling reagents. unmc.eduunmc.edu

While not a direct derivative itself, the core structure of this compound's metabolite, 3-amino-2-methylbenzotrifluoride (an aniline derivative), serves as a foundational scaffold in chemical synthesis. google.com Aniline and its derivatives can be precursors in the Fischer indole (B1671886) synthesis, a method used to create the indole ring system that is the core of IAA. orgsyn.org This connection highlights a potential, albeit indirect, link where aromatic amines derived from compounds like this compound could be utilized in the laboratory synthesis of indole-based structures for research in plant growth regulation or other biological applications. orgsyn.orgnih.govrsc.org

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-amino-2-methylbenzotrifluoride | |

| Indole-3-acetic acid (IAA) | |

| Indomethacin | |

| CF3-indomethacin | |

| Rutaecarpine | |

| Fluoro-2-Methoxyrutaecarpine (F-RUT) | |

| 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid | |

| Nitrofurazone | |

| Indole | |

| Aniline | |

| Glutathione |

Synthesis of Fluorinated Auxins from this compound

The development of novel plant growth regulators often involves the strategic incorporation of fluorine atoms to modify the biological activity of known phytohormones. One such endeavor is the synthesis of 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), a fluorinated analog of the natural auxin, indole-3-acetic acid (IAA). Research has detailed a synthetic pathway that begins with this compound. nih.govoup.comjst.go.jp

The synthesis of 4-CF₃-IAA from this compound proceeds through several key intermediate compounds. The initial steps involve the transformation of the starting material into 4-trifluoromethylindole. This indole core is then further functionalized to introduce the acetic acid side chain at the 3-position, a critical feature for auxin activity. The process continues via the formation of 4-trifluoromethylindole-3-acetonitrile, which is subsequently hydrolyzed to yield the final product, 4-trifluoromethylindole-3-acetic acid. nih.govoup.comjst.go.jp

The foundational step in this synthetic sequence is a variation of the Fischer indole synthesis. wikipedia.orgnih.gov This classic organic reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole heterocycle. wikipedia.orgyoutube.comorganic-chemistry.org In this specific pathway, the this compound is first converted to a corresponding phenylhydrazine derivative, which then undergoes cyclization to form the 4-trifluoromethylindole ring system. nih.govoup.com

A comparative compound, 4-methylindole-3-acetic acid (4-CH₃-IAA), was also synthesized to evaluate the specific effects of the trifluoromethyl group. Its synthesis followed a similar path but commenced from 2,3-dimethylnitrobenzene. nih.govoup.comjst.go.jp

Synthetic Scheme for 4-CF₃-IAA A simplified representation of the synthetic pathway.

| Starting Material | Key Intermediates | Final Product |

| This compound | 4-Trifluoromethylindole | 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) |

| 4-Trifluoromethylindole-3-acetonitrile |

This interactive table summarizes the key stages in the synthesis of 4-CF₃-IAA.

Bioassays for Plant Growth-Regulating Activities

The biological efficacy of the newly synthesized 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) was rigorously evaluated through a series of bioassays designed to measure classic auxin responses in plants. These tests compared the activity of 4-CF₃-IAA with the natural auxin indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and other synthetic analogs like 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH₃-IAA). nih.govoup.comjst.go.jp The primary bioassays conducted were:

Root Formation in Black Gram Cuttings: This assay measures the ability of a compound to promote the development of adventitious roots, a key function of auxins.

Hypocotyl Growth Inhibition in Chinese Cabbage: Auxins can inhibit the elongation of shoots at high concentrations, providing a measure of their potency.

Hypocotyl Swelling and Lateral Root Formation in Black Gram: This test assesses the broader morphological effects characteristic of auxin activity, including cell expansion and the initiation of new roots from the primary root. nih.govoup.com

The research findings revealed distinct activity profiles for the tested compounds. Notably, 4-CF₃-IAA demonstrated a potent ability to promote root formation. In the black gram cutting bioassay, its activity was found to be 1.5 times higher than that of indole-3-butyric acid (IBA) when applied at a concentration of 1x10⁻⁴ M. nih.govoup.comjst.go.jp

However, in the other two bioassays, 4-CF₃-IAA showed weaker activity compared to 4-CH₃-IAA and 4-Cl-IAA. nih.govoup.comjst.go.jp The 4-CH₃-IAA compound, despite being a weak promoter of root formation in the cutting assay, strongly inhibited hypocotyl growth and promoted hypocotyl swelling and lateral root formation. nih.govoup.comjst.go.jp This differentiation in activity highlights the significant influence of the substituent at the 4-position of the indole ring on the specific plant responses elicited. nih.gov

Comparative Biological Activity of Auxin Analogs

| Compound | Black Gram Root Formation (vs. IBA) | Chinese Cabbage Hypocotyl Inhibition | Black Gram Hypocotyl Swelling & Lateral Root Formation |

| 4-CF₃-IAA | Strong (1.5x higher) | Weaker than 4-CH₃-IAA & 4-Cl-IAA | Weaker than 4-CH₃-IAA & 4-Cl-IAA |

| 4-CH₃-IAA | Weak | Strong | Strong |

| 4-Cl-IAA | Data not specified as stronger/weaker | Stronger than 4-CF₃-IAA | Stronger than 4-CF₃-IAA |

This interactive table summarizes the comparative results from the bioassays performed on the synthesized auxin analogs.

These results underscore the nuanced structure-activity relationships in auxin analogs. The substitution of a methyl group with a trifluoromethyl group at the 4-position dramatically enhanced the root formation-promoting activity while diminishing other typical auxin responses. oup.com

Synthesis and Research Significance of Derivatives and Analogues

Synthesis and Applications of Aminobenzotrifluoride Derivatives

Aminobenzotrifluorides are a critical class of intermediates derived from their nitro precursors. Their synthesis opens the door to a vast array of more complex molecules with significant applications in life sciences.

2-Methyl-3-aminobenzotrifluoride as a Crucial Intermediate

The reduction of the nitro group in 2-methyl-3-nitrobenzotrifluoride yields 2-methyl-3-aminobenzotrifluoride, also known as 2-methyl-3-(trifluoromethyl)aniline. google.compharmacompass.com This transformation is a key step in the synthesis of various high-value compounds. google.comgoogle.com The resulting aniline (B41778) is a versatile building block, readily undergoing further chemical modifications.

Several synthetic routes to produce 2-methyl-3-aminobenzotrifluoride have been developed to improve efficiency and reduce the use of hazardous materials. google.comgoogle.com One patented method describes a novel synthesis starting from benzotrifluoride (B45747), which is first nitrated to 3-nitrobenzotrifluoride (B1630513). This intermediate is then reacted with a trimethylsulfoxonium (B8643921) halide to introduce the methyl group, forming 3-nitro-2-methylbenzotrifluoride, which is subsequently reduced to the desired 2-methyl-3-aminobenzotrifluoride. google.com This process highlights the efforts to utilize readily available and less expensive reactants. google.com

The importance of 2-methyl-3-aminobenzotrifluoride lies in its role as a precursor to therapeutically active molecules. google.comgoogle.com For instance, it is a key intermediate in the synthesis of anti-inflammatory and analgesic agents. google.com The high purity of this intermediate is often crucial, especially in pharmaceutical applications, to minimize side effects from impurities. google.com

Applications of Trifluoromethylanilines in Agrochemicals and Pharmaceuticals

Trifluoromethylanilines, including isomers like 3-aminobenzotrifluoride and 4-aminobenzotrifluoride, are foundational to the development of numerous agrochemicals and pharmaceuticals. biosynth.comchemicalbook.comguidechem.comprepchem.comnih.govnih.govresearchgate.netchemicalbook.com The trifluoromethyl group can significantly enhance the efficacy and selectivity of these products. nih.govnih.govresearchgate.net

In the agrochemical sector, trifluoromethylanilines are used to synthesize a variety of pesticides, including herbicides and insecticides. guidechem.comprepchem.com For example, 3-aminobenzotrifluoride is a precursor to the herbicide 1-(3-trifluoromethylphenyl)-3-dimethyl-urea. prepchem.com Similarly, 4-aminobenzotrifluoride is a building block for insecticides like flonicamid (B1672840) and herbicides such as ethofumesate. guidechem.com The inclusion of the trifluoromethyl group in these pesticides often leads to high efficiency, low toxicity, and reduced environmental residue. guidechem.com

In the pharmaceutical industry, these anilines are integral to the synthesis of a wide range of drugs. biosynth.comnih.govnih.govresearchgate.net For example, 2-methyl-3-aminobenzotrifluoride is used to prepare anti-inflammatory drugs like 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid. google.com The development of trifluoromethylpyridine (TFMP) derivatives, which often start from trifluoromethylanilines, has led to several approved pharmaceutical and veterinary products, with many more in clinical trials. nih.govnih.govresearchgate.net

Table 1: Applications of Trifluoromethylaniline Derivatives

| Derivative | Application Area | Example Product(s) | Reference |

|---|---|---|---|

| 2-Methyl-3-aminobenzotrifluoride | Pharmaceuticals | Anti-inflammatory agents | google.com |

| 3-Aminobenzotrifluoride | Agrochemicals | Herbicides (e.g., 1-(3-trifluoromethylphenyl)-3-dimethyl-urea) | prepchem.com |

| 4-Aminobenzotrifluoride | Agrochemicals | Insecticides (e.g., flonicamid), Herbicides (e.g., ethofumesate) | guidechem.com |

Indole-3-acetic Acid Derivatives and their Biological Relevance

Indole-3-acetic acid (IAA) is a well-known plant hormone, and its derivatives are of significant interest due to their wide range of biological activities. nih.govnih.govwpi.edu The incorporation of fluorine-containing moieties, such as the benzotrifluoride scaffold, into the indole (B1671886) structure can lead to novel compounds with unique properties.

Research has shown that microorganisms can synthesize IAA, which plays a role in their growth and interaction with plants. nih.govwpi.edu The synthesis of IAA derivatives is an active area of research, with studies exploring various synthetic methodologies. rsc.org For example, the coupling of indole-3-acetic acid derivatives has been used to synthesize complex natural products like arcyriaflavin A. rsc.org

The biological relevance of IAA derivatives extends to their potential as therapeutic agents. For instance, certain indole derivatives have been shown to promote normal cell characteristics in tumor cell lines. nih.gov The development of new synthetic methods, such as the dearomative (3+2) cycloaddition of 2-nitrobenzofurans, allows for the construction of complex polycyclic frameworks that can incorporate indole-like structures, further expanding the chemical space for drug discovery. nih.gov

Multi-Substituted Benzotrifluoride Analogues and their Research Potential

The synthesis of multi-substituted benzotrifluoride analogues offers a pathway to fine-tune the electronic and steric properties of molecules, leading to compounds with enhanced performance in various applications. The strategic placement of different functional groups on the benzotrifluoride ring can lead to novel materials and biologically active compounds.

For example, this compound itself is a multi-substituted benzotrifluoride. google.comnih.govresearchgate.net The presence of the methyl, nitro, and trifluoromethyl groups creates a unique electronic environment that can be exploited in further chemical transformations. The synthesis of such compounds can be challenging due to the formation of isomers, which necessitates the development of efficient separation techniques. google.com

The research potential of these analogues is vast. In materials science, the incorporation of the trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance to polymers. tuodaindus.com In medicinal chemistry, multi-substituted benzotrifluorides can serve as scaffolds for the development of new drugs with improved potency and selectivity. tuodaindus.com

Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for its therapeutic effects. mdpi.comrsc.orgnih.govnih.govresearchgate.net

The derivatization of benzotrifluoride-containing molecules is a common strategy in SAR studies. mdpi.comnih.gov For instance, in the development of anti-inflammatory agents, SAR studies on benzimidazole (B57391) derivatives have shown that substitutions at specific positions on the benzimidazole ring significantly influence the anti-inflammatory activity. mdpi.comresearchgate.net These studies can guide the design of more potent and selective compounds.

The insights gained from SAR studies are crucial for optimizing the pharmacological profile of a drug candidate. By understanding how different substituents affect activity, researchers can design new analogues with improved efficacy, reduced side effects, and better pharmacokinetic properties. nih.gov

Table 2: Key Insights from SAR Studies of Heterocyclic Compounds

| Compound Class | Key Findings from SAR Studies | Reference |

|---|---|---|

| Benzimidazoles | Substitutions at N1, C2, C5, and C6 positions greatly influence anti-inflammatory activity. | mdpi.com |

| Benzofurans | Elucidation of substitution alternatives and structural requirements for potent and selective anticancer activity. | nih.gov |

Fluorinated Amino Acids and Complex Fluorinated Scaffolds

The synthesis of fluorinated amino acids and complex fluorinated scaffolds represents a significant and rapidly growing area of research. nih.govnih.govresearchgate.netrsc.orgresearchgate.net These compounds are valuable tools in medicinal chemistry and chemical biology, as the incorporation of fluorine can profoundly alter the properties of peptides and proteins. nih.govrsc.org

The synthesis of these complex molecules often involves innovative synthetic methodologies, including transition-metal catalysis and photocatalysis. nih.govnih.gov For example, palladium-catalyzed cross-coupling reactions have been employed to create fluorinated bi-aryl amino acids. nih.gov The development of protecting-group-free and continuous-flow processes is also an important area of research, aiming to make the synthesis of these compounds more efficient and scalable. researchgate.net

Fluorinated amino acids can be incorporated into peptides to enhance their stability, bioavailability, and biological activity. researchgate.netrsc.org They can also serve as probes for studying protein structure and function. The ability to create complex fluorinated scaffolds opens up new avenues for the design of novel therapeutic agents and advanced materials. nih.gov

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Nitrobenzotrifluoride

The chemical compound 2-Methyl-3-nitrobenzotrifluoride stands as a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.comgoogle.com Its molecular architecture, featuring trifluoromethyl, nitro, and methyl groups, provides a unique platform for chemical reactivity and the construction of more complex molecules. chemimpex.comboulingchem.com While it is a key building block, the full potential of this compound remains a subject of ongoing exploration. Future research is poised to unlock new applications and refine its synthetic pathways, driven by principles of sustainability, efficiency, and innovation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-3-nitrobenzotrifluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of a trifluoromethyl-substituted toluene derivative. Key steps include controlling nitration regioselectivity using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts. Optimization may involve adjusting stoichiometry, reaction time, and catalyst selection (e.g., zeolites for regiocontrol). Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound. Confirm regiochemistry using NMR (¹H/¹³C/¹⁹F) and compare with literature data .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (if volatile enough) to assess impurities.

- Structure :

- NMR : ¹H NMR to identify methyl and aromatic protons; ¹⁹F NMR for trifluoromethyl group confirmation.

- IR Spectroscopy : Detect nitro (∼1520 cm⁻¹, asymmetric stretch) and C-F (∼1100–1200 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Conduct stability tests via periodic NMR/HPLC analysis under proposed storage conditions. Avoid aqueous environments due to potential hydrolysis of the nitro or trifluoromethyl groups .

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity or spectroscopic properties of this compound?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electrophilic aromatic substitution pathways, predicting regioselectivity in further functionalization.

- Spectroscopy : Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, while NMR chemical shifts can be predicted using gauge-including atomic orbital (GIAO) methods. Validate computational models against experimental data (e.g., NMR, UV-Vis) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for nitro-aromatic compounds like this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometry).

- Error Analysis : Quantify experimental uncertainties (e.g., NMR integration errors) and computational limitations (basis set incompleteness).

- Literature Benchmarking : Compare with structurally similar compounds (e.g., 2-Fluoro-3-nitrobenzoic acid) to identify systematic deviations .

Q. How should researchers design experiments to investigate substituent effects of the trifluoromethyl and nitro groups on electronic properties?

- Methodological Answer :

- Electron Density Mapping : Use X-ray crystallography to analyze bond lengths/angles and compare with computational electron density maps.

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials, correlating with Hammett σ values for substituent electronic effects.

- Spectroscopic Probes : UV-Vis spectroscopy to track charge-transfer transitions influenced by substituent electron-withdrawing effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.